Host–Parasite PI4KIIIβ Selectivity: BQR-695 vs. KDU691 and MMV390048
BQR-695 demonstrates an approximately 23-fold selectivity for the Plasmodium PI4K enzyme (IC₅₀ ~3.5 nM) over the human PI4KIIIβ orthologue (IC₅₀ ~80–90 nM), providing a quantifiable therapeutic window absent in less selective PI4K inhibitors [1]. In contrast, the clinical candidate MMV390048 shows an IC₅₀ of 28 nM against intraerythrocytic P. falciparum but exhibits teratogenicity and testicular toxicity in rats attributed to host kinase inhibition, reflecting a narrower selectivity margin [2]. KDU691 achieves an IC₅₀ of ~1.5 nM against recombinant P. vivax PI4K with reported selectivity over the human enzyme, yet its imidazopyrazine scaffold is subject to distinct, well-characterized resistance liabilities via PfPI4K mutations that differentially impact the quinoxaline series [3].
| Evidence Dimension | Selectivity ratio: human PI4KIIIβ IC₅₀ / Plasmodium PI4K IC₅₀ |
|---|---|
| Target Compound Data | BQR-695: human IC₅₀ ~80–90 nM / PfPI4K IC₅₀ ~3.5 nM (ratio ~23-fold); P. falciparum asexual blood stage IC₅₀ ~70–71 nM |
| Comparator Or Baseline | KDU691: PvPI4K IC₅₀ ~1.5 nM, selective for parasite enzyme vs. human (exact human IC₅₀ not uniformly reported across all sources; class-level inference). MMV390048: P. falciparum NF54 IC₅₀ 28 nM; associated with rat teratogenicity and testicular toxicity. |
| Quantified Difference | BQR-695 provides an approximately 23-fold parasite-to-host selectivity window; MMV390048′s lower selectivity is linked to mammalian toxicity liabilities in preclinical models. |
| Conditions | Recombinant enzyme inhibition assays (human PI4KIIIβ and Plasmodium PI4K); P. falciparum asexual blood stage proliferation assay. |
Why This Matters
A >20-fold selectivity window is a critical procurement criterion for experiments requiring discrimination between host and parasite PI4K inhibition, where less selective tools risk confounding cytotoxicity or off-target phenotypes.
- [1] McNamara CW, Lee MCS, Lim CS, et al. Targeting Plasmodium PI(4)K to eliminate malaria. Nature. 2013;504(7479):248-253. doi:10.1038/nature12782 View Source
- [2] Cheuka PM, Centani L, Arendse LB, et al. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. J Med Chem. 2021;64(15):11208-11228. doi:10.1021/acs.jmedchem.1c00553 (with references to MMV390048 toxicology) View Source
- [3] KDU691 Ligand Page. IUPHAR/BPS Guide to Malaria Pharmacology. Accessed 2026. View Source
